2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the pteridine core: This can be achieved by cyclization reactions involving appropriate precursors such as 2,4-diaminopyrimidine and glyoxal.
Introduction of the 4-chlorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a 4-chlorophenyl group is introduced to the pteridine core.
Attachment of the benzylpiperazine moiety: This can be done through a nucleophilic substitution reaction where the piperazine ring is benzylated and then attached to the pteridine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups to the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.
Interference with cellular pathways: It may modulate signaling pathways within cells, affecting processes such as cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzylpiperazin-1-yl)-N-(4-methylphenyl)pteridin-4-amine: Similar structure but with a methyl group instead of a chlorine atom.
2-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)pteridin-4-amine: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorophenyl group in 2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine may confer unique properties such as increased lipophilicity or altered binding affinity to biological targets compared to its analogs.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(4-chlorophenyl)pteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7/c24-18-6-8-19(9-7-18)27-22-20-21(26-11-10-25-20)28-23(29-22)31-14-12-30(13-15-31)16-17-4-2-1-3-5-17/h1-11H,12-16H2,(H,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWJOYRBUFVMNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC4=NC=CN=C4C(=N3)NC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.